molecular formula C15H13FN4OS B2643343 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797225-36-5

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2643343
CAS No.: 1797225-36-5
M. Wt: 316.35
InChI Key: ANJKEKPONOWPAY-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure, and a 4-fluorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multi-step organic synthesis One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions This can be achieved using condensation reactions between appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-fluorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound shares the pyrazolo[1,5-a]pyrimidine core and the 4-fluorophenyl group but differs in the functional groups attached to the core.

    Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the presence of the 4-fluorophenylthio group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, bioavailability, and specificity for certain molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-10-6-14-17-7-12(8-20(14)19-10)18-15(21)9-22-13-4-2-11(16)3-5-13/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJKEKPONOWPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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